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n6-Methyladenosine-d3

Epitranscriptomics LC-MS/MS Analytical Chemistry

N6-Methyladenosine-d3 (CAS 139896-43-8) is a deuterium-labeled isotopologue of N6-methyladenosine (m6A), the most prevalent internal post-transcriptional modification in eukaryotic messenger RNA. This compound features a trideuteriomethyl group (-CD3) at the N6 position, yielding a molecular formula of C11H12D3N5O4 and a molecular weight of 284.29 g/mol.

Molecular Formula C11H15N5O4
Molecular Weight 284.29 g/mol
Cat. No. B13442827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen6-Methyladenosine-d3
Molecular FormulaC11H15N5O4
Molecular Weight284.29 g/mol
Structural Identifiers
SMILESCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C11H15N5O4/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,14)/t5-,7-,8-,11-/m1/s1/i1D3
InChIKeyVQAYFKKCNSOZKM-YZLHILBGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N6-Methyladenosine-d3 for m6A Quantification


N6-Methyladenosine-d3 (CAS 139896-43-8) is a deuterium-labeled isotopologue of N6-methyladenosine (m6A), the most prevalent internal post-transcriptional modification in eukaryotic messenger RNA [1]. This compound features a trideuteriomethyl group (-CD3) at the N6 position, yielding a molecular formula of C11H12D3N5O4 and a molecular weight of 284.29 g/mol . As a stable isotope-labeled internal standard (SILIS), its primary utility lies in enabling absolute quantification of m6A via liquid chromatography-tandem mass spectrometry (LC-MS/MS) by correcting for matrix-induced ion suppression, extraction variability, and instrument fluctuation [2].

Isotope dilution mass spectrometry SIL-IS designed for absolute m6A stoichiometry via LC-MS/MS
D3 mass shift meets threshold Deuterated configuration provides adequate mass discrimination for SRM
Metabolic labeling support Enables exogenous m6A tracing in cellular RNA via salvage pathway
Multi-analyte versatility Reported as surrogate IS for methylated purine nucleosides in broad panels

Why N6-Methyladenosine-d3 Is Irreplaceable


The accurate quantification of m6A by LC-MS/MS mandates the use of a stable isotope-labeled internal standard (SILIS) that is chemically identical to the target analyte except for its mass. Unlabeled m6A cannot serve this purpose because it is indistinguishable from the endogenous analyte, rendering it incapable of correcting for variable extraction recovery, matrix effects, or ionization efficiency [1]. While other RNA modification standards (e.g., 15N-labeled adenosine) can provide partial normalization, they do not correct for m6A-specific fragmentation and chromatographic behavior, introducing systematic bias in absolute quantification [2]. Substituting with a different isotopologue (e.g., 13C-labeled m6A) is technically viable but introduces trade-offs in cost and availability that are quantified in Section 3.

Unlabeled m6A cannot serve as IS
Lacks mass offset for selected reaction monitoring; analytically indistinguishable from endogenous m6A, so isotope dilution quantification is not possible.
13C-labeled analogs carry higher cost
May exhibit different solubility and storage profiles; procurement cost premium may not be justified if D3 mass shift is adequate for your MS platform.
Non-isotopologous surrogates alter accuracy
Structural analogs (e.g., [15N]-2'-deoxyadenosine) introduce differential extraction efficiency and ionization behavior, compromising quantitative accuracy.

N6-Methyladenosine-d3: Comparative Evidence


Mass Shift Threshold for Deuterated IS

N6-Methyladenosine-d3 demonstrates a certified purity of 99.97% as determined by HPLC and LC-MS analysis, as reported in its certificate of analysis . This level of purity minimizes the presence of unlabeled m6A or other impurities that could skew isotope dilution calculations. In contrast, unlabeled analytical standards of m6A typically exhibit purities in the 98-99% range, and the presence of even 0.5% unlabeled contaminant in a deuterated standard would systematically bias absolute quantification by 0.5% at a 1:1 spike-in ratio .

Mass Shift Threshold
Reported
+3.02 Da shift; [M+H]+ m/z 285.14 vs 282.12
Meets the D3 ≥3 Da minimum required to avoid natural 13C isotopologue interference.
Determines fitness for quantitative LC-MS/MS as deuterated IS.
Epitranscriptomics LC-MS/MS Analytical Chemistry

Isotopic Enrichment: d3 vs 13C

Procurement cost analysis reveals a significant price differential between deuterium-labeled and 13C-labeled N6-Methyladenosine. N6-Methyladenosine-d3 is available at approximately 15.6% lower cost per milligram compared to its 13C-labeled counterpart from the same supplier . This cost advantage arises from the well-established synthetic accessibility of deuterated methyl groups via CD3-methionine or CD3I precursors, whereas 13C incorporation typically requires more expensive starting materials and multi-step synthesis [1].

Isotopic Enrichment
Cross-study comparable
d3-m6A: ≥99% atom D, 98% chemical purity
13C-m6A: 99.7% atom 13C, 98% chemical purity
Marginal enrichment difference; both meet IDMS thresholds. Batch-specific COA verification advised.
Enrichment specification should not be the sole procurement driver.
Procurement Budget Optimization Isotope Economics

Exogenous m6A Tracing in Live Cells

Deuterium substitution can induce a reverse isotope effect in reversed-phase liquid chromatography, causing deuterated analytes to elute slightly earlier than their protiated counterparts. For N6-Methyladenosine-d3, which contains only three deuterium atoms on a non-exchangeable methyl group, the retention time shift is expected to be minimal (ΔRT < 0.05 minutes) under typical HILIC or reversed-phase conditions [1][2]. In contrast, compounds labeled with 5+ deuterium atoms often exhibit shifts of 0.1-0.3 minutes, which can complicate peak integration and quantitation when co-elution is assumed [3].

Exogenous m6A Tracing
Head-to-head
d3-m6A: enables MS-based quantification of incorporation rate (d3-m6A/A ratio) in HeLa cell mRNA; time-dependent kinetics at 500 µM and 1 mM.
Unlabeled m6A: spectrometrically indistinguishable; cannot provide incorporation data.
Unique capability for salvage pathway incorporation studies; unlabeled m6A cannot fulfill this workflow.
Study context: HeLa cells, n=3, mean±SD; Zhang et al. 2023.
Chromatography Isotope Effects Method Development

Procurement Cost: d3-m6A vs 13C

N6-Methyladenosine-d3 is supplied with a comprehensive Certificate of Analysis (CoA) that includes HPLC purity (99.97%), LC-MS confirmation of isotopic incorporation, and NMR structural verification . This documentation meets the requirements for use as a calibrant or internal standard in methods intended for regulatory submission (e.g., FDA, EMA). By contrast, generic unlabeled m6A standards often lack batch-specific CoA documentation for isotopic composition, and 13C-labeled alternatives may require additional validation due to variable isotopic enrichment [1].

Procurement Cost
Head-to-head
d3-m6A: ~$75.20/mg (5 mg); 13C-m6A: ~$93.80/mg (5 mg). 13C analog ~24% more expensive.
Cost advantage supports high-throughput epitranscriptomic workflows.
Commercial catalog pricing 2025-2026; verify with vendor for current terms.
Method Validation Quality Control Regulatory Compliance

N6-Methyladenosine-d3: Optimal Applications


Absolute m6A Quantification in mRNA

Spike N6-Methyladenosine-d3 into RNA hydrolysates prior to LC-MS/MS analysis to enable stable isotope dilution quantification of m6A. This approach has been validated to provide absolute measurements of m6A (fmol/µg RNA) with inter-day precision CV < 15% [1]. Essential for studies correlating m6A abundance with cellular differentiation states, disease progression, or environmental stress responses.

m6A Incorporation Tracing via Salvage Pathway

Use N6-Methyladenosine-d3 as an internal standard to quantify m6A levels in urine, plasma, or cerebrospinal fluid from patient cohorts. Studies have demonstrated altered m6A excretion in breast cancer patients and correlation with neurological disease states [2][3]. The high purity and batch-to-batch consistency of this standard ensure reproducible cross-cohort comparisons.

Multi-Analyte Modified Nucleoside Profiling

Incorporate N6-Methyladenosine-d3 into LC-MS/MS method validation protocols to establish linearity, accuracy, precision, and matrix effect parameters as per FDA guidance [4]. Its comprehensive analytical documentation streamlines the preparation of validation reports for regulatory submissions in drug development programs targeting RNA methylation pathways.

Application
Selection Property
Validation Focus
Absolute m6A Quantification in mRNA
Deuterated IS meets D3 mass discrimination threshold
Co-elution and matrix effect equivalence during method validation
m6A Incorporation Tracing via Salvage Pathway
MS-distinguishable exogenous label for salvage pathway studies
Incorporation kinetics and dose-response in cell models
Multi-Analyte Modified Nucleoside Profiling
Surrogate internal standard for methylated purine nucleosides
Correction accuracy relative to analyte-specific SIL-IS
m6A Misincorporation into Genomic DNA
Isotopic label for tracing RNA-to-DNA modification transfer
Genomic [D3]-6mA detection and pathway validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


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